三(戊烷-2,4-二酮-O,O')镧

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

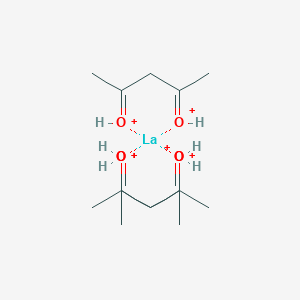

The synthesis of tris(pentane-2,4-dionato-O,O')lanthanum and related compounds involves coordination complexes and the interaction with lanthanide shift reagents. A notable study by Lindoy et al. (1977) observed changes in the ^1H NMR spectrum of tris(pentane-2,4-dionato)cobalt(III) upon the addition of europium shift reagents, leading to adduct formation with an unusual structure featuring three bridging oxygen atoms, as confirmed by X-ray diffraction (Lindoy et al., 1977).

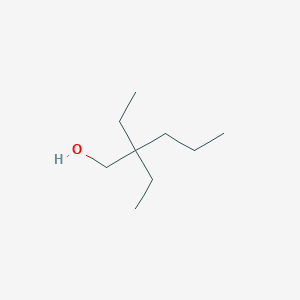

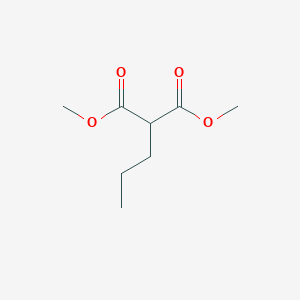

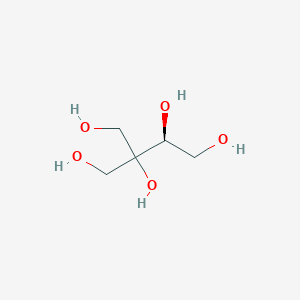

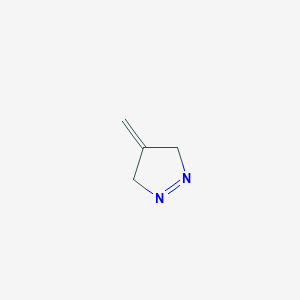

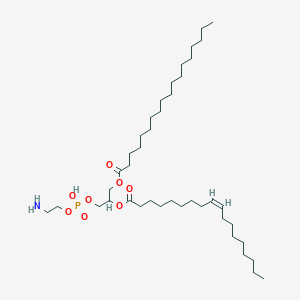

Molecular Structure Analysis

The molecular structure of tris(pentane-2,4-dionato-O,O')lanthanum and its complexes is characterized by various coordination modes. For instance, Rodríguez et al. (1997) described the X-ray structure of a vanadium-catalyzed polymerization product, showcasing the versatility of pentanedionato ligands in forming complex structures (Rodríguez et al., 1997).

Chemical Reactions and Properties

Tris(pentane-2,4-dionato-O,O')lanthanum participates in a variety of chemical reactions, including complexation and adduct formation with other metal complexes. For example, equilibrium and spectroscopic studies by Kameta et al. (1999) on the complexation between tris(pentane-2,4-dionato)lanthanoids and cobalt(III) indicated the formation of binuclear complexes, demonstrating the compound's ability to engage in complex chemical interactions (Kameta et al., 1999).

Physical Properties Analysis

The physical properties of tris(pentane-2,4-dionato-O,O')lanthanum, such as solubility and extraction characteristics, have been studied to understand its behavior in different media. Stephens et al. (1971) explored the extraction of tris(pentane-2,4-dionato)iron(III) into propylene carbonate, highlighting the compound's distribution coefficients and its applicability in spectrophotometric methods (Stephens et al., 1971).

Chemical Properties Analysis

The chemical properties of tris(pentane-2,4-dionato-O,O')lanthanum, such as its reactivity and interaction with other compounds, are crucial for its application in various fields. The work by Khan and Imura (2000) on the hydrogen-bonding ability of tris(pentane-2,4-dionato)cobalt(III) with chlorinated phenols provided insights into the compound's chemical behavior and its potential for forming hydrogen-bonded complexes (Khan & Imura, 2000).

科学研究应用

与配位配合物的相互作用

三(戊烷-2,4-二酮-O,O')镧表现出与配位配合物的显着相互作用。例如,量热滴定和氢-1 核磁共振研究表明镧系位移试剂 [Eu(fod)3] 与三(β-二酮)钴(III)配合物之间存在相互作用。这导致形成了涉及三个氧桥的对称 1:1 加合物,说明了其在创建稳定的配位化合物方面的潜力 (Graddon, Muir, Lindoy, & Louie, 1981)。

聚合和催化

该化合物具有催化性质,三(戊烷-2,4-二酮)钒就是证明,它已用于环三聚和聚合过程中。具体来说,它催化了 4-(N,N-二甲氨基)苯乙炔的聚合,生成具有 π 共轭给体取代基的多烯,展示了其在促进化学转化中的作用 (Rodríguez, Martín-Villamil, & Fonseca, 1997)。

发光传感

三(β-二酮)镧系元素,包括具有 Yb3+、Eu3+ 和 Nd3+ 等中心的镧系元素,已被表征为针对谷氨酸和天冬氨酸等生物底物的发光传感探针。这些化合物,包括三(6,6,7,7,8,8,8-七氟-2,2-二甲基辛烷-3,5-二酮)镱(III),已显示出响应这些生物底物而发出近红外发光的前景,表明它们在生物分析应用中的潜力 (Tsukube, Yano, & Shinoda, 2009)。

与氢键缔合

三(戊烷-2,4-二酮)钴(III) 因其通过氢键与氯代酚缔合而受到研究。形成的缔合配合物以及缔合常数与酚的酸离解常数之间的关系特别受到关注,表明在理解分子相互作用和设计受体分子方面有应用 (Imura, Katsuta, & Suzuki, 1991)。

属性

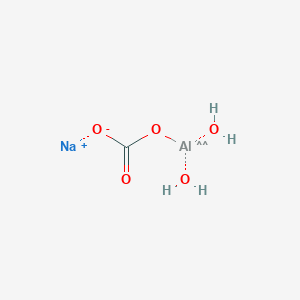

IUPAC Name |

lanthanum;4-oxoniumylidenepentan-2-ylideneoxidanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3;/p+6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSMJCLPAITEFI-UHFFFAOYSA-T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30LaO6+6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light yellow odorless powder; [Alfa Aesar MSDS] |

Source

|

| Record name | Lanthanum acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tris(pentane-2,4-dionato-O,O')lanthanum | |

CAS RN |

14284-88-9 |

Source

|

| Record name | Tris(pentane-2,4-dionato-O,O')lanthanum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(pentane-2,4-dionato-O,O')lanthanum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。